4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
The compound “4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several heterocyclic rings, including a thieno ring, a triazolo ring, and a pyrimidinone ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various substituents. The presence of nitrogen in the triazole and pyrimidinone rings would likely result in these rings being aromatic .Scientific Research Applications
Antimicrobial Activities
Research has identified compounds similar to 4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with notable antimicrobial properties. For instance, a study on the synthesis of thieno and furopyrimidine derivatives, including related compounds, revealed their potential in antimicrobial activities (Hossain & Bhuiyan, 2009). Similarly, a study on pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives indicated their potential for antimicrobial applications (Davoodnia et al., 2008).
Anti-Inflammatory Activity
A series of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones, closely related to the chemical , were synthesized and evaluated for their anti-inflammatory activity, demonstrating significant potential in this field (Pan et al., 2015).
Anticonvulsant and Antidepressant Activities
Derivatives of pyrido[2,3-d]pyrimidine, which share a similar structure with the compound of interest, have been studied for their anticonvulsant and antidepressant activities, showing significant results in pharmacological tests (Zhang et al., 2016).
Enterovirus Inhibitory Activity
Research on 4-aryl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones showed significant enterovirus inhibitory activity, indicating potential applications in virology (Biswas et al., 2017).
Potential as Xanthine Oxidase Inhibitors
The synthesis of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones and their derivatives, which are structurally similar to the compound , suggested their potential as xanthine oxidase inhibitors, a class of compounds used in the treatment of gout (Nagamatsu et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-butyl-12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4OS2/c1-2-3-7-23-16(25)15-14(6-8-26-15)24-17(23)21-22-18(24)27-10-11-4-5-12(20)9-13(11)19/h4-6,8-9H,2-3,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQOQHLBAXWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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